molecular formula C4H8N2O3S B12829365 1-Methyl-4,5-dihydro-1H-imidazole-2-sulfonic acid

1-Methyl-4,5-dihydro-1H-imidazole-2-sulfonic acid

Cat. No.: B12829365
M. Wt: 164.19 g/mol
InChI Key: TVWRXMSOTIYYAJ-UHFFFAOYSA-N
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Description

1-Methyl-4,5-dihydro-1H-imidazole-2-sulfonic acid is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5-dihydro-1H-imidazole-2-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5-dihydro-1H-imidazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-Methyl-4,5-dihydro-1H-imidazole-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-4,5-dihydro-1H-imidazole-2-sulfonic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4,5-dihydro-1H-imidazole-2-sulfonic acid is unique due to its specific sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C4H8N2O3S

Molecular Weight

164.19 g/mol

IUPAC Name

1-methyl-4,5-dihydroimidazole-2-sulfonic acid

InChI

InChI=1S/C4H8N2O3S/c1-6-3-2-5-4(6)10(7,8)9/h2-3H2,1H3,(H,7,8,9)

InChI Key

TVWRXMSOTIYYAJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1S(=O)(=O)O

Origin of Product

United States

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